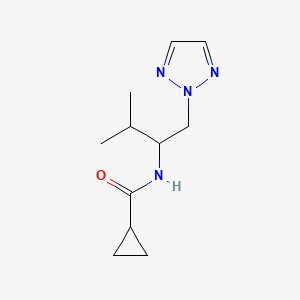
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)cyclopropanecarboxamide is a synthetic organic compound that features a cyclopropane ring, a triazole moiety, and a carboxamide group
Mechanism of Action
Target of Action
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)cyclopropanecarboxamide is a compound that contains a triazole moiety . Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors, showing versatile biological activities . .
Mode of Action
Triazole compounds, in general, are known to interact with their targets, leading to various biological activities .
Biochemical Pathways
Triazole compounds are known to influence a variety of biochemical pathways due to their ability to bind with various enzymes and receptors .
Result of Action
Given the broad biological activities of triazole compounds, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropanecarboxamide Formation: The synthesis begins with the preparation of cyclopropanecarboxylic acid, which is then converted to cyclopropanecarboxamide through an amidation reaction using ammonia or an amine under dehydrating conditions.
Triazole Introduction: The triazole ring is typically introduced via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This involves reacting an alkyne with an azide to form the 1,2,3-triazole ring.
Final Assembly: The final step involves coupling the triazole-containing intermediate with the cyclopropanecarboxamide. This can be achieved through various coupling reactions, such as using carbodiimide-based reagents (e.g., EDCI) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)cyclopropanecarboxamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the click reaction and automated systems for the amidation step to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazole ring, forming hydroxylated or ketone derivatives.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group in the carboxamide, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable base or catalyst.
Major Products
Oxidation: Hydroxylated or ketone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methyl-1-(1H-1,2,3-triazol-4-yl)butan-2-yl)cyclopropanecarboxamide
- N-(3-methyl-1-(1H-1,2,4-triazol-3-yl)butan-2-yl)cyclopropanecarboxamide
Uniqueness
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)cyclopropanecarboxamide is unique due to the specific positioning of the triazole ring, which can influence its chemical reactivity and biological activity. The presence of the cyclopropane ring also adds to its distinct structural characteristics, potentially affecting its stability and interaction with biological targets.
This compound’s unique combination of structural features makes it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[3-methyl-1-(triazol-2-yl)butan-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-8(2)10(7-15-12-5-6-13-15)14-11(16)9-3-4-9/h5-6,8-10H,3-4,7H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWLGPOEXAREIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














